molecular formula C19H20ClFN2O2S B2645831 N'-(3-chloro-4-fluorophenyl)-N-{[1-(thiophen-2-yl)cyclohexyl]methyl}ethanediamide CAS No. 1091444-12-0

N'-(3-chloro-4-fluorophenyl)-N-{[1-(thiophen-2-yl)cyclohexyl]methyl}ethanediamide

Cat. No.: B2645831
CAS No.: 1091444-12-0
M. Wt: 394.89
InChI Key: USQORPWOHIUOGO-UHFFFAOYSA-N
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Description

N’-(3-chloro-4-fluorophenyl)-N-{[1-(thiophen-2-yl)cyclohexyl]methyl}ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-fluorophenyl)-N-{[1-(thiophen-2-yl)cyclohexyl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize 3-chloro-4-fluoroaniline, which is then reacted with cyclohexylmethyl bromide in the presence of a base to form the corresponding amine. This intermediate is then coupled with thiophene-2-carboxylic acid under amide-forming conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-fluorophenyl)-N-{[1-(thiophen-2-yl)cyclohexyl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N’-(3-chloro-4-fluorophenyl)-N-{[1-(thiophen-2-yl)cyclohexyl]methyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-{[1-(thiophen-2-yl)cyclohexyl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-fluorophenylmagnesium bromide
  • 3-chloro-4’-fluoropropionanilide
  • (1-(2-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)methanol

Uniqueness

N’-(3-chloro-4-fluorophenyl)-N-{[1-(thiophen-2-yl)cyclohexyl]methyl}ethanediamide is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[(1-thiophen-2-ylcyclohexyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O2S/c20-14-11-13(6-7-15(14)21)23-18(25)17(24)22-12-19(8-2-1-3-9-19)16-5-4-10-26-16/h4-7,10-11H,1-3,8-9,12H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQORPWOHIUOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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